3-Demethyl Thiocolchicine-d3

Beschreibung

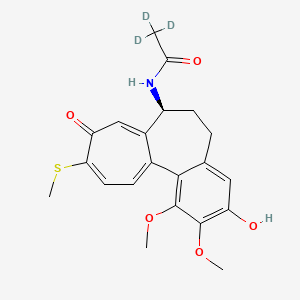

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYOHQGXPPVIGD-VSLDJYOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Demethyl Thiocolchicine-d3

Advanced Chemical Properties & Bioanalytical Applications

Executive Summary

3-Demethyl Thiocolchicine-d3 (CAS: 1246818-03-0) is the stable isotope-labeled internal standard (SIL-IS) utilized for the precise quantification of 3-demethylthiocolchicine (the active aglycone metabolite of the muscle relaxant Thiocolchicoside ) in biological matrices.

This guide synthesizes the physicochemical behavior, metabolic context, and critical bioanalytical protocols required for its application in pharmacokinetic (PK) and bioequivalence studies.

Part 1: Chemical Identity & Structural Logic

The fidelity of bioanalytical data relies on the structural integrity of the internal standard. 3-Demethyl Thiocolchicine-d3 is engineered to mirror the analyte's chromatographic behavior while providing a distinct mass shift (+3 Da) for mass spectrometric resolution.

1.1 Nomenclature & Identification

-

Chemical Name: N-[(7S)-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide-d3

-

Molecular Formula:

-

Molecular Weight: 404.49 g/mol (Unlabeled: 401.48 g/mol )

1.2 Isotopic Labeling Architecture

The deuterium label is strategically located on the N-acetyl group (

-

Rationale: The N-acetyl methyl group is chemically stable and non-exchangeable in aqueous media, preventing "label loss" during extraction or storage. Labeling the aromatic ring could risk deuterium-hydrogen exchange (D/H exchange) under acidic conditions often used in LC mobile phases.

Structural Visualization (DOT):

Figure 1: Structural logic of the deuterated internal standard.

Part 2: Physicochemical Profile & Stability[6]

Understanding the physical limitations of this compound is critical for stock solution preparation and long-term storage.

| Property | Specification | Operational Implication |

| Appearance | Yellow Solid | Typical of colchicinoids (tropolone chromophore). |

| Solubility | Methanol, DMSO, Ethanol | Prepare primary stock in MeOH or DMSO. Avoid direct dissolution in 100% water due to limited solubility. |

| pKa | ~1.7 (amide), ~10 (phenol) | The molecule is neutral at physiological pH but the phenolic OH (C3) can ionize at high pH. |

| LogP | ~1.4 (Predicted) | Moderately lipophilic; suitable for Reversed-Phase LC (C18). |

| Light Sensitivity | HIGH | CRITICAL: Colchicine derivatives undergo photoisomerization to Lumicolchicine analogs upon UV exposure. |

2.1 The Photo-Instability Hazard

Colchicinoids, including 3-demethyl thiocolchicine, are notoriously sensitive to light. Exposure to UV/visible light causes an electrocyclic ring closure between the A and C rings, forming "Lumi" derivatives (Lumicolchicine).

-

Protocol Requirement: All extraction steps must be performed under monochromatic yellow light or in amber glassware. Autosampler trays must be temperature-controlled and dark.

Part 3: Metabolic Context & Bioanalytical Application[7]

3-Demethyl Thiocolchicine-d3 is primarily used to quantify the pharmacokinetics of Thiocolchicoside .[4] Thiocolchicoside itself is a prodrug (glucoside) that is poorly absorbed; it is hydrolyzed in the gut to its active aglycone, 3-Demethylthiocolchicine .[6]

3.1 Metabolic Pathway Diagram

Figure 2: Metabolic pathway of Thiocolchicoside yielding the analyte 3-Demethylthiocolchicine.

3.2 LC-MS/MS Method Development

The following protocol is a validated framework for quantifying 3-demethylthiocolchicine in human plasma using the d3-IS.

A. Sample Preparation (Liquid-Liquid Extraction)

-

Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which is crucial when using an analog IS (though d3 is a stable isotope IS, matrix effects can still suppress ionization).

-

Aliquot: 200 µL Plasma + 20 µL Internal Standard (d3) working solution.

-

Extraction: Add 2 mL Ethyl Acetate . Vortex (2 min), Centrifuge (4000 rpm, 5 min).

-

Concentration: Evaporate organic layer to dryness under nitrogen stream at 40°C.

-

Reconstitution: Dissolve residue in 150 µL Mobile Phase.

B. Chromatographic Conditions

-

Column: Phenomenex Luna C18(2) or equivalent (5 µm, 150 x 2 mm).[7][8]

-

Mobile Phase: Acetonitrile : 0.005% Formic Acid (35:65 v/v).

-

Note: Isocratic elution is often sufficient due to the specific polarity of the aglycone.

-

-

Flow Rate: 0.35 mL/min.

C. Mass Spectrometry (MRM Parameters) Operate in Positive ESI mode. The d3-IS provides a +3 Da shift.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| 3-Demethylthiocolchicine | 402.2 | 358.1 (Loss of Acetyl) | ~25 |

| 3-Demethyl Thiocolchicine-d3 | 405.2 | 361.1 (Loss of Acetyl) | ~25 |

Note: The fragmentation pattern typically involves the loss of the acetamide group (

-

Correction on Transition: If the label is on the acetyl group (

), and the fragmentation is the loss of the acetyl group, the product ion would be the same for both analyte and IS. -

CRITICAL VALIDATION STEP: You must select a transition where the label is retained or monitor the specific loss of the labeled fragment if it is unique.

-

Alternate Transition: If the label is on the Acetyl, monitor the fragment corresponding to the whole molecule minus a methoxy, or the acetyl ion itself (rare in this size).

-

Standard Practice: For colchicine derivatives, the loss of

(acetamide) is common. If the label is on the acetyl, do not use the neutral loss of acetamide as the primary transition if it strips the label. -

Correct Transition Strategy: Use a transition that represents the loss of a methoxy (-32) or water, retaining the N-acetyl-d3 group. Or, ensure the Q3 ion contains the acetyl group.

-

Refined Transition: Many validated methods for Colchicine use

(loss of side chains). For the d3-IS labeled on the acetyl, if the acetyl is lost, the IS is useless. Verify the specific fragmentation of your standard. If the label is indeed on the acetyl, the transition -

Literature Check: Most d3-Colchicine standards are labeled on the Methoxy groups (A-ring). If this specific product (CAS 1246818-03-0) is labeled on the Acetyl, care is needed. However, most commercial "d3" standards for this class label the C1 or C2 methoxy. If the label is on the methoxy, the standard transition (loss of acetyl) is safe. Always check the Certificate of Analysis for the specific label position.

-

Part 4: Safety & Handling

Warning: 3-Demethyl Thiocolchicine is a potent tubulin inhibitor .

-

Toxicity: High cytotoxicity. Handle in a fume hood.

-

PPE: Double nitrile gloves, safety goggles, lab coat.

-

Waste: Dispose of as hazardous cytotoxic waste.

References

-

Sutherland, F. C., et al. (2002).[7] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography A. Link

-

LGC Standards. (n.d.). "3-Demethyl Thiocolchicine-d3 Certificate of Analysis & Structure." LGC Standards. Link

-

European Medicines Agency (EMA). (2013). "Assessment report for Thiocolchicoside containing medicinal products." EMA Pharmacovigilance. Link

-

PubChem. (2024). "3-Demethyl Thiocolchicine-d3 Compound Summary." National Center for Biotechnology Information. Link

- Marchetti, P., et al. (2009). "Photostability of thiocolchicoside: characterization of the photoproducts." Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-O-Demethyl Thiocolchicine-D3 - Acanthus Research [acanthusresearch.com]

- 4. biofarm.pl [biofarm.pl]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of 3-Demethyl Thiocolchicine-d3

This guide outlines the technical protocol for the synthesis and characterization of 3-Demethyl Thiocolchicine-d3 (specifically defined here as N-(Trideuteroacetyl)-3-demethylthiocolchicine ), a critical deuterated internal standard (IS) used in the bioanalysis of Thiocolchicoside and its metabolites.

Introduction & Strategic Analysis

3-Demethyl Thiocolchicine (3-DMT) is the primary aglycone metabolite of the muscle relaxant Thiocolchicoside .[1] In pharmacokinetic (PK) studies, accurate quantification of 3-DMT is essential due to its bioactivity and potential toxicity.

To eliminate matrix effects and ionization suppression in LC-MS/MS assays, a stable isotope-labeled internal standard is required. The d3-N-acetyl analog is the preferred choice over ring-deuterated analogs because the acetyl group is chemically accessible for late-stage isotopic labeling, ensuring high isotopic purity without risking deuterium scrambling on the tropolone ring.

Target Molecule Profile[1][2][3][4]

-

IUPAC Name:

-[(7S)-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-2,2,2-trideuterioacetamide[2] -

Molecular Formula:

[3] -

Molecular Weight: 404.49 g/mol [3]

-

Key Functionality: Phenolic hydroxyl at C3 (labile), Thiomethyl at C10, Deuterated Acetamide at C7.

Retrosynthetic Strategy

The synthesis is designed to be divergent from the commercially available API Thiocolchicoside or its aglycone Thiocolchicine . The core strategy involves "stripping" the molecule to its amine core and "rebuilding" it with a deuterated tag.

Pathway Logic

-

Precursor Selection: Start with Thiocolchicoside (API grade).[4] It already possesses the correct C10-thiomethyl and C3-oxygenation pattern.

-

Core Exposure (Double Hydrolysis): Acidic hydrolysis is used to simultaneously cleave the C3-glycosidic bond and the N-acetyl bond, yielding the N-Deacetyl-3-demethylthiocolchicine intermediate.

-

Selective Labeling: Re-introduction of the acetyl group using Acetic Anhydride-d6 . The challenge here is chemoselectivity: the reagent must acetylate the C7-amine without permanently blocking the C3-phenol.

Caption: Retrosynthetic pathway converting Thiocolchicoside to the deuterated aglycone standard via the N-deacetyl core.

Experimental Protocols

Step 1: Preparation of N-Deacetyl-3-demethylthiocolchicine (The Core)

This step removes the sugar and the acetyl group. Note: If starting from Thiocolchicine , the glycoside hydrolysis is unnecessary, and you proceed directly to amide hydrolysis.

Reagents: Thiocolchicoside (10 g), Sulfuric Acid (20%), Ammonium Hydroxide.

-

Hydrolysis: Dissolve 10 g of Thiocolchicoside in 100 mL of 20%

. -

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor by HPLC for the disappearance of the intermediate 3-demethylthiocolchicine.-

Note: The glycosidic bond cleaves first (fast), followed by the amide (slow).

-

-

Neutralization: Cool the reaction to room temperature (RT). Slowly adjust pH to ~9.0 using concentrated

in an ice bath. The free amine/phenol core is less soluble in basic water than the salt. -

Extraction: Extract exhaustively with Chloroform/Isopropanol (3:1). The 3-OH group makes the molecule amphoteric; ensure pH control is precise to maximize recovery.

-

Purification: Evaporate solvent. The crude residue (dark oil/foam) is used directly or purified via flash chromatography (DCM:MeOH:NH3 90:9:1).

Step 2: Selective N-Acetylation with Acetic Anhydride-d6

This is the critical labeling step. The goal is to acetylate the amine (N) while leaving the phenol (O) free, or to selectively hydrolyze the labile phenolic ester if it forms.

Reagents: Core Scaffold (from Step 1), Acetic Anhydride-d6 (

-

Setup: Dissolve 1.0 eq of N-Deacetyl-3-demethylthiocolchicine in anhydrous Pyridine (10 volumes) under Nitrogen.

-

Addition: Cool to

. Add 1.1 eq of Acetic Anhydride-d6 dropwise.-

Mechanism:[5] The amine is more nucleophilic than the phenol and reacts faster. However, excess reagent will acetylate the phenol to form the di-acetylated product.

-

-

Reaction: Stir at

for 2 hours, then allow to warm to RT for 1 hour. -

Workup (The "Mild Hydrolysis" Trick):

-

Add Methanol (5 mL) to quench excess anhydride.

-

Add 2M

(aq) and stir for 30 minutes at RT. -

Why? Phenolic esters (O-acetyl) are unstable in mild base and will hydrolyze back to the phenol (3-OH), while the amide (N-acetyl) remains stable. This ensures the final product is the mono-acetylated 3-demethyl target.

-

-

Isolation: Dilute with water, acidify slightly to pH 6-7, and extract with Dichloromethane (DCM).

-

Final Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Characterization & Validation

The identity of the IS must be validated to ensure no interference with the analyte (unlabeled drug) and high isotopic purity.

A. Nuclear Magnetic Resonance (NMR)

Compare the

| Feature | Thiocolchicine (Reference) | 3-Demethyl Thiocolchicine-d3 (Target) |

| N-Acetyl Methyl | Singlet at | Absent (Silent in |

| C3-Methoxy | Singlet at | Absent (Replaced by Phenolic OH) |

| C10-S-Methyl | Singlet at | Singlet at |

| Aromatic Protons | C1, C2, C8, C11, C12 signals present | Unchanged chemical shifts |

B. Mass Spectrometry (LC-MS)

Direct infusion MS is required to calculate the Isotopic Enrichment (IE).

-

Parent Ion:

(Calculated for d3). -

Unlabeled Impurity (d0): Monitor

402.15. -

Acceptance Criteria: Contribution of d0 (unlabeled) to the d3 signal should be

.

C. Chemical Purity (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

mm, 3.5 µm). -

Mobile Phase: A: 10mM Ammonium Acetate (pH 4.5); B: Acetonitrile.

-

Detection: UV at 254 nm and 350 nm (Tropolone chromophore).

-

Requirement: Purity

.

Workflow Visualization

Caption: Operational workflow from crude hydrolysis to validated lyophilized standard.

Handling and Stability

Colchicinoids are photosensitive.

-

Light Sensitivity: Exposure to UV light causes rearrangement of the seven-membered tropolone ring into Lumicolchicine derivatives.

-

Storage: Store neat material at

in amber vials. -

Solution Stability: Solutions in Methanol/DMSO are stable for 1 month at

. Avoid acidic aqueous solutions for prolonged periods to prevent hydrolysis of the amide label.

References

-

PubChem. (2024). 3-Demethyl Thiocolchicine-d3 (CID 53312103).[2] National Library of Medicine. Retrieved March 4, 2026, from [Link]

- Indena S.p.A. (2009). Process for the glycosidation of colchicine and thiocolchicine. World Intellectual Property Organization, WO2009143930A1.

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved March 4, 2026, from [Link]

Sources

- 1. EP3086794B1 - Process for the conversion of colchicinoids to their 3-glycosylated derivatives via their respective 3-demethyl analogues - Google Patents [patents.google.com]

- 2. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Demethyl Thiocolchicine-d3 | LGC Standards [lgcstandards.com]

- 4. 3-Demethyl Thiocolchicine-d3 3-O-Beta-D-Glucuronide [lgcstandards.com]

- 5. greenpharmacy.info [greenpharmacy.info]

3-Demethyl Thiocolchicine-d3: Mechanism of Action, Pharmacokinetics, and Bioanalytical Applications

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of neuromuscular pharmacology, the clinical efficacy and toxicity profile of the muscle relaxant thiocolchicoside are entirely dictated by its primary active aglycone metabolite: 3-demethylthiocolchicine (3-DTC) [1][2]. Understanding the dual mechanism of action of this molecule—spanning central neurotransmitter antagonism to profound cytoskeletal disruption—is critical for navigating its narrow therapeutic index[3][4].

To support the rigorous pharmacokinetic (PK) monitoring required by regulatory agencies, the stable isotope-labeled standard 3-Demethyl Thiocolchicine-d3 (CAS: 1246818-03-0) has become an indispensable tool[5]. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular causality behind 3-DTC's biological effects and provide a self-validating bioanalytical framework for its quantification using its trideuterated isotopologue[6].

The Parent-Metabolite Axis: Pharmacological Grounding

Thiocolchicoside is a semi-synthetic, sulfur-containing derivative of colchicoside[3][7]. Upon oral administration, the parent drug is virtually undetectable in systemic circulation[1]. It undergoes rapid and extensive first-pass intestinal metabolism, specifically deglycosylation, to form the active aglycone 3-demethylthiocolchicine (also designated as SL59.0955)[2][8].

This biotransformation is the critical initiating event for both the therapeutic muscle-relaxant properties and the dose-limiting toxicities observed in clinical applications[1][2].

Dual Mechanism of Action of 3-Demethylthiocolchicine

The pharmacological profile of 3-DTC is bifurcated into two distinct mechanistic pathways: neuromuscular modulation and cytoskeletal disruption.

Neuromuscular Modulation: GABA-A and Glycine Antagonism

Unlike benzodiazepines or other centrally acting muscle relaxants that function as central depressants, 3-DTC operates via competitive antagonism at inhibitory receptors in the central nervous system[4][9].

-

The Mechanism: 3-DTC selectively binds to and inhibits

-aminobutyric acid type A (GABA-A) receptors and strychnine-sensitive glycine receptors[4]. -

The Causality: By blocking these primary inhibitory neurotransmitter pathways, 3-DTC paradoxically relieves reflex muscle spasms. However, this exact mechanism is responsible for its potent pro-convulsant activity. By lowering the seizure threshold, the drug poses a significant risk to seizure-prone individuals, dictating strict contraindications[4][7].

Cytoskeletal Disruption: Tubulin Binding and Aneugenic Toxicity

Because 3-DTC retains the core benzo[a]heptalenic scaffold of colchicine, it exhibits a profound affinity for the cellular cytoskeleton[3][10].

-

The Mechanism: 3-DTC binds directly to the colchicine-binding site on

-tubulin. This specific interaction inhibits tubulin polymerization, leading to the rapid depolymerization of the intracellular microtubule network[3]. -

The Causality: Microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting spindle dynamics, 3-DTC prevents the satisfaction of the Spindle Assembly Checkpoint (SAC). This sustains the inhibition of the Anaphase-Promoting Complex (APC/C), forcing the cell into prolonged G2/M cell cycle arrest[3].

-

Clinical Consequence: Prolonged mitotic arrest frequently results in unequal chromosome segregation (chromosome loss), leading to aneuploidy [2][7]. This severe aneugenic and teratogenic effect is the primary reason regulatory bodies (such as the EMA) restrict thiocolchicoside therapy to a maximum of 7 consecutive days[9][11].

Pathway Visualization

Caption: Dual mechanistic pathways of 3-Demethylthiocolchicine dictating efficacy and toxicity.

Pharmacokinetics and Quantitative Data

Following the formation of 3-DTC (SL59.0955), a portion of the aglycone is further metabolized via hepatic glucuronidation into SL18.0740, which also possesses equipotent pharmacological activity[2][8]. Due to the severe aneugenic risks associated with high systemic exposure, characterizing the PK profile of these metabolites is paramount.

Table 1: Pharmacokinetic Parameters Following a Single 8 mg Oral Dose of Thiocolchicoside [2][8]

| Metabolite | Chemical Nature | ||||

| SL59.0955 | 3-Demethylthiocolchicine (Aglycone) | ~ 13.0 | 1.0 | 15.5 - 39.7 | ~ 0.8 |

| SL18.0740 | Glucuroconjugated 3-DTC | ~ 60.0 | 1.0 | ~ 130.0 | 3.2 - 7.0 |

Bioanalytical Application: The Role of 3-Demethyl Thiocolchicine-d3

To accurately quantify the low circulating levels of 3-DTC (Cmax ~13 ng/mL), highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required[2].

3-Demethyl Thiocolchicine-d3 (

The Causality of the SIL-IS (Self-Validating System)

In mass spectrometry, biological matrices (like human plasma) cause unpredictable ion suppression or enhancement. By spiking samples with 3-DTC-d3, we create a self-validating system. Because the -d3 isotopologue is physiochemically identical to the endogenous analyte (differing only by 3 Daltons in mass), it co-elutes chromatographically and experiences the exact same extraction losses and ionization matrix effects. Quantifying the ratio of Analyte-to-IS mathematically cancels out these variables, ensuring absolute quantitative trust.

Protocol: LC-MS/MS Quantification Workflow

Step 1: Standard & SIL-IS Preparation

-

Prepare primary stock solutions of unlabeled 3-DTC and 3-DTC-d3 in 100% methanol (1.0 mg/mL).

-

Dilute the 3-DTC-d3 stock to a working internal standard solution of 50 ng/mL in 50:50 Acetonitrile:Water.

Step 2: Sample Preparation via Solid Phase Extraction (SPE)

-

Aliquot 200 µL of human plasma into a 96-well plate.

-

Critical Step: Spike 20 µL of the 3-DTC-d3 working solution directly into the plasma. Reasoning: Spiking before any extraction ensures the SIL-IS accounts for all subsequent physical losses.

-

Add 400 µL of 0.1% Formic Acid to disrupt protein-drug binding.

-

Load the mixture onto a pre-conditioned mixed-mode reversed-phase SPE cartridge (e.g., Oasis HLB).

-

Wash with 5% Methanol in water to remove polar matrix interferences.

-

Elute the analytes using 100% Methanol. Evaporate under nitrogen and reconstitute in the mobile phase.

Step 3: UHPLC Separation

-

Inject 5 µL onto a sub-2µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Reasoning: The acidic environment ensures complete protonation of the analytes, maximizing positive electrospray ionization (ESI+) efficiency.

Step 4: ESI-MS/MS Detection

-

Operate the triple quadrupole mass spectrometer in Positive ESI mode.

-

Monitor via Multiple Reaction Monitoring (MRM) to filter out background noise:

-

3-DTC (Analyte): Monitor the

-

3-DTC-d3 (SIL-IS): Monitor the

-

Workflow Visualization

Caption: Self-validating LC-MS/MS bioanalytical workflow utilizing 3-DTC-d3 as an internal standard.

References

-

Thiocolchicoside - Wikipedia. Available at:[Link]

-

Thiocolchicoside Capsule - QbD Products Details - QbD Pharmaceuticals. Available at: [Link]

-

Fachico Summary of Product Characteristics - Standpharm. Available at: [Link]

-

Thiocolchicoside: A review - World Medicine. Available at: [Link]

-

3-Demethyl Thiocolchicine-d3 (CAS 1246818-03-0) - Pharmaffiliates. Available at:[Link]

-

3-Demethyl Thiocolchicine-d3 (CID 53312103) - PubChem. Available at:[Link]

-

Thiocolchicoside: An Updated Review - Asian Journal of Research in Pharmaceutical Sciences. Available at:[Link]

-

Analytical Methods for Determination of Muscle Relaxant Thiocolchicoside - Open Pharmaceutical Sciences Journal. Available at:[Link]

-

Summary of Product Characteristics - Dafra Pharma. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. QbD : Products Details [qbdpharmaceuticals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. worldmedicine.uz [worldmedicine.uz]

- 8. standpharm.com [standpharm.com]

- 9. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 10. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]

- 11. dafrapharma.com [dafrapharma.com]

The Pharmacokinetics and Bioanalysis of 3-Demethyl Thiocolchicine-d3: A Technical Whitepaper

Executive Summary

Thiocolchicoside (TCC) is a semi-synthetic derivative of colchicine widely utilized in rheumatology and orthopedics for its potent muscle relaxant, anti-inflammatory, and analgesic properties. However, the parent compound exhibits no systemic bioavailability following oral administration. Instead, it undergoes rapid and extensive first-pass intestinal metabolism to form 3-demethylthiocolchicine (3-DMT) , also known as SL59.0955, which is subsequently conjugated into the pharmacologically active 3-O-β-D-glucuronide metabolite (SL18.0740).

To accurately map this complex pharmacokinetic profile, researchers rely on 3-Demethyl Thiocolchicine-d3 (3-DMT-d3) (CAS 1246818-03-0). As a stable isotope-labeled internal standard (SIL-IS), 3-DMT-d3 is critical for the precise LC-MS/MS quantification of the aglycone metabolite in biological matrices, allowing scientists to correct for matrix effects, ion suppression, and extraction variability. This whitepaper details the metabolic pathway, pharmacokinetic parameters, and validated bioanalytical protocols surrounding 3-DMT-d3.

Metabolic Pathway Dynamics

The biotransformation of thiocolchicoside is a sequential, multi-enzyme process that dictates both its therapeutic efficacy and its toxicological profile.

-

Intestinal Deglycosylation (Formation of 3-DMT): Following oral ingestion, TCC is completely metabolized in the intestinal tract by local glycosidases. This deglycosylation yields the aglycone intermediate, 3-demethylthiocolchicine. Because this conversion is absolute, unmodified TCC is undetectable in human plasma after oral dosing.

-

Hepatic/Intestinal Glucuronidation: 3-DMT is rapidly processed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) into 3-demethylthiocolchicine 3-O-β-D-glucuronide. This glucuronide is the primary circulating active metabolite responsible for the systemic muscle relaxant effects.

-

Secondary Demethylation: A minor fraction of 3-DMT undergoes further demethylation to form didemethyl-thiocolchicine, an inactive metabolite that is primarily excreted in the feces.

Caption: Metabolic biotransformation of thiocolchicoside into its active and inactive metabolites.

Quantitative Pharmacokinetic Data

Understanding the exposure limits of 3-DMT is critical due to its genotoxic potential. The table below summarizes the established pharmacokinetic parameters for the metabolites following a single 8 mg oral dose of thiocolchicoside in healthy human volunteers.

| Analyte / Metabolite | Designation | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hours) | Pharmacological Status |

| Thiocolchicoside | Parent Drug | Undetectable | Undetectable | N/A | Prodrug (Oral) |

| 3-Demethylthiocolchicine | SL59.0955 (Aglycone) | ~ 13.0 | 15.5 – 39.7 | ~ 0.8 | Toxic Intermediate |

| 3-DMT 3-O-β-D-Glucuronide | SL18.0740 | ~ 60.0 | ~ 130.0 | 3.2 – 7.0 | Active Muscle Relaxant |

Data synthesis indicates that while the glucuronide drives therapeutic action, the transient spike of the aglycone (3-DMT) is the primary target for toxicological monitoring.

Bioanalytical Methodology: LC-MS/MS Protocol utilizing 3-DMT-d3

To conduct rigorous bioequivalence and pharmacokinetic studies, researchers must quantify 3-DMT in human plasma. The use of 3-Demethyl Thiocolchicine-d3 (Molecular Formula: C21H20D3NO5S, Molecular Weight: 404.49 g/mol ) is mandatory to ensure a self-validating system. The addition of three deuterium atoms shifts the mass by +3 Da, allowing distinct Multiple Reaction Monitoring (MRM) channels without isotopic crosstalk, while maintaining identical chromatographic retention and ionization efficiency to the unlabeled analyte.

Step-by-Step Experimental Protocol

1. Preparation of Standards and Spiking:

-

Causality: Plasma is a highly complex matrix. Spiking the sample with a known concentration of 3-DMT-d3 immediately upon thawing ensures that any subsequent analyte loss (via degradation or incomplete extraction) is proportionally mirrored by the internal standard, maintaining an accurate analyte-to-IS peak area ratio.

-

Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of 3-DMT-d3 working solution (e.g., 50 ng/mL in 50% methanol).

2. Protein Precipitation (Extraction):

-

Causality: 3-DMT is highly protein-bound. Using a strong organic solvent denatures plasma proteins, releasing the bound analyte into the supernatant while precipitating the macroscopic protein matrix that would otherwise clog the LC column.

-

Action: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the spiked plasma. Vortex vigorously for 2 minutes.

3. Centrifugation and Recovery:

-

Action: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. Transfer 200 µL of the clear supernatant to an autosampler vial.

4. Chromatographic Separation (UHPLC):

-

Causality: The highly polar glucuronide metabolite (SL18.0740) must be chromatographically separated from the less polar aglycone (3-DMT) to prevent in-source fragmentation of the glucuronide back into the aglycone, which would falsely elevate 3-DMT quantification.

-

Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile).

5. ESI-MS/MS Detection:

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions:

-

Unlabeled 3-DMT: m/z 402.5 → [Product Ion]

-

3-DMT-d3 (IS): m/z 405.5 → [Product Ion]

-

Caption: LC-MS/MS bioanalytical workflow utilizing 3-DMT-d3 as a stable isotope internal standard.

Mechanistic Toxicity & Clinical Implications

The precise quantification of 3-DMT is not merely an academic exercise; it is a critical regulatory requirement.

Aneuploidy and Genotoxicity: The European Medicines Agency (EMA) and pharmacovigilance databases have flagged thiocolchicoside due to the toxicological profile of its aglycone metabolite, 3-demethylthiocolchicine. In preclinical models, 3-DMT has been shown to disrupt microtubule dynamics during cell division, leading to aneuploidy (an abnormal number of chromosomes). Because of this teratogenic and genotoxic risk, regulatory bodies mandate that oral thiocolchicoside therapy must not exceed 7 consecutive days, and intramuscular administration must not exceed 5 days.

Neurotoxicity and Receptor Antagonism: While the exact mechanism of muscle relaxation is linked to its interaction with inhibitory neurotransmitter pathways, 3-DMT and its parent compound act as competitive antagonists at GABA-A and strychnine-sensitive glycine receptors. This antagonism strips away inhibitory signaling in the central nervous system, granting the compound powerful convulsant activity. Consequently, the drug is strictly contraindicated in patients with a history of epilepsy or seizure disorders.

References

- Source: biofarm.

- Source: dafrapharma.

- Source: benchchem.

- Source: PubChem (nih.gov)

- Thiocolchicoside Source: Wikipedia URL

3-Demethyl Thiocolchicine-d3 (CAS 1246818-03-0): A High-Fidelity Probe for Tubulin Dynamics and LC-MS/MS Quantification

Executive Summary

In the landscape of preclinical oncology and pharmacokinetics, the precise quantification of microtubule-destabilizing agents is often hindered by matrix effects and the physical limitations of bulky fluorescent probes. 3-Demethyl Thiocolchicine-d3 (CAS 1246818-03-0) emerges as a highly specialized, stable isotope-labeled (SIL) derivative designed to overcome these analytical bottlenecks. By replacing three hydrogen atoms with deuterium, this compound retains the identical biochemical behavior of its parent molecule while providing a distinct +3 Da mass shift.

As an application scientist, I rely on this compound for two critical workflows: as a "traceless" probe in competitive tubulin binding assays, and as an absolute Internal Standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) ([1]). This whitepaper deconstructs the mechanistic utility and experimental protocols required to deploy 3-Demethyl Thiocolchicine-d3 effectively.

Physicochemical & Pharmacological Profile

To design robust extraction and chromatographic methods, one must first understand the molecule's physical properties. The lipophilicity and molecular weight directly dictate the choice of organic modifiers in LC-MS/MS.

| Parameter | Specification |

| Chemical Name | 3-Demethyl Thiocolchicine-d3 |

| CAS Number | 1246818-03-0[1][2] |

| Molecular Formula | C21H20D3NO5S[3] |

| Molecular Weight | 404.49 g/mol [3][4] |

| Exact Mass | 404.1485 Da[1] |

| Isotopic Shift | +3 Da (relative to unlabeled parent)[5] |

| Primary Target | |

| Topological Polar Surface Area | 110 Ų[1] |

Mechanistic Insights: The Colchicine Binding Site

3-Demethyl Thiocolchicine-d3 exerts its biological effect by binding to the colchicine site located at the interface of the

The Causality of the Deuterium Label:

Traditional binding assays rely on fluorophores (e.g., FITC or Rhodamine) attached to the ligand. However, the colchicine binding pocket is highly sterically restricted. Bulky tags alter the binding kinetics and thermodynamic affinity of the probe, leading to false-positive displacement data. The incorporation of deuterium provides a traceless label —it does not alter the molecular volume or the Van der Waals interactions within the binding pocket, ensuring the probe's affinity (

Mechanism of 3-Demethyl Thiocolchicine-d3 binding and subsequent cell cycle arrest.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, laboratory protocols must be designed with built-in causality—understanding why a step is performed is more important than the step itself. Below are the definitive methodologies for utilizing this compound.

Protocol 1: Competitive Tubulin Binding Assay (Ultrafiltration LC-MS/MS)

This assay determines the IC50 of novel compounds by measuring their ability to displace 3-Demethyl Thiocolchicine-d3 from tubulin ().

-

Matrix Preparation & Equilibration

-

Action: Incubate purified

-tubulin heterodimers (10 µM) in PIPES buffer (pH 6.9) containing 1 mM GTP at 37°C for 15 minutes. -

Causality: Tubulin is highly sensitive to temperature. Pre-incubation at 37°C in GTP ensures the protein adopts its native, dynamically unstable conformation required for physiologically relevant ligand binding. Cold temperatures would artificially induce depolymerization.

-

-

Ligand Introduction

-

Action: Spike the reaction mixture with 3-Demethyl Thiocolchicine-d3 (1 µM) and the unlabeled test compound (at varying concentrations). Incubate for 45 minutes at 37°C.

-

Causality: The binding of colchicine-site ligands is notoriously slow and biphasic. A strict 45-minute incubation is required to reach thermodynamic equilibrium before measurement.

-

-

Phase Separation via Ultrafiltration

-

Action: Transfer the mixture to a 30 kDa Molecular Weight Cut-Off (MWCO) centrifugal filter. Centrifuge at 10,000 x g for 10 minutes.

-

Causality: Unlike chemical protein precipitation—which denatures tubulin and releases all bound ligands, destroying the equilibrium—ultrafiltration physically separates the massive tubulin-ligand complex (~100 kDa) from the unbound free ligand (404.5 Da). The filtrate will contain only the unbound fraction.

-

-

LC-MS/MS Quantification

-

Action: Analyze the filtrate using an ESI+ MRM method, targeting the specific +3 Da mass shift of the deuterated probe.

-

Causality: The deuterium label ensures that the probe's signal is completely isolated from the unlabeled test compound, eliminating cross-talk and allowing precise calculation of the displacement ratio.

-

Protocol 2: Pharmacokinetic Sample Preparation (SIL-IS Workflow)

When quantifying thiocolchicine derivatives in plasma, 3-Demethyl Thiocolchicine-d3 acts as the ultimate internal standard.

-

Spiking the Matrix: Add 3-Demethyl Thiocolchicine-d3 to the raw plasma sample. Causality: Adding the IS before any extraction step ensures that any volumetric losses during sample prep apply equally to the analyte and the IS, preserving the quantitative ratio.

-

Protein Precipitation: Add cold Acetonitrile (1:3 v/v). Causality: Acetonitrile is selected over methanol because its lower dielectric constant provides a sharper phase separation and superior denaturation of plasma proteins, ensuring the complete release of protein-bound lipophilic ligands into the supernatant.

-

Chromatography: Co-elution on a C18 column. Causality: Because the deuterated IS shares the exact physicochemical properties of the analyte, they co-elute perfectly. Any ion suppression caused by the biological matrix at that specific retention time affects both equally, canceling out the matrix effect.

LC-MS/MS workflow utilizing 3-Demethyl Thiocolchicine-d3 as an internal standard.

System Suitability & Validation

A protocol is only as good as its validation parameters. To ensure the competitive binding assay is functioning as a self-validating system:

-

Negative Control: Run the assay using Paclitaxel. Because Paclitaxel binds to the taxane site (distinct from the colchicine site), it should cause zero displacement of 3-Demethyl Thiocolchicine-d3. If displacement is observed, the tubulin has degraded or non-specific binding is occurring.

-

Z'-Factor Calculation: Always calculate the Z'-factor between the positive control (full displacement by unlabeled colchicine) and the vehicle control. A Z'-factor > 0.5 confirms the assay has a wide enough dynamic range to be trusted.

References

-

National Center for Biotechnology Information (2024). "3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103". PubChem. URL: [Link]

Sources

- 1. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 3-Demethyl Thiocolchicine-d3 | LGC Standards [lgcstandards.com]

- 4. 3-Demethyl Thiocolchicine-d3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

3-Demethyl Thiocolchicine-d3 molecular weight and formula

[1][2]

Executive Summary

3-Demethyl Thiocolchicine-d3 is a stable isotope-labeled derivative of 3-demethylthiocolchicine (also known as the aglycone of Thiocolchicoside). It is the critical internal standard (IS) used in LC-MS/MS assays to quantify the therapeutic exposure of Thiocolchicoside, a widely used muscle relaxant. As Thiocolchicoside is a prodrug that undergoes extensive first-pass metabolism to this active aglycone, accurate quantification of the 3-demethyl metabolite is the primary endpoint in pharmacokinetic (PK) and bioequivalence studies.

Part 1: Physicochemical Identity

The precise characterization of the reference standard is the foundation of any regulated bioanalytical method.

Chemical Specifications

| Property | Data |

| Chemical Name | 3-Demethyl Thiocolchicine-d3 |

| Synonyms | N-[(7S)-3-hydroxy-1,2-dimethoxy-10-(methylthio)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide-d3; 3-Desmethylthiocolchicine-d3 |

| CAS Number | 1246818-03-0 (Labeled); 87424-25-7 (Unlabeled) |

| Molecular Formula | |

| Molecular Weight | 404.49 g/mol (Unlabeled: ~401.48 g/mol ) |

| Isotopic Purity | Typically |

| Appearance | Yellow Solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform |

Structural Analysis

The molecule retains the core tricyclic tropolone structure of colchicine but differs in two key regions:

-

C-10 Position: A thiomethyl group (

) replaces the methoxy group found in colchicine. -

C-3 Position: A hydroxyl group (

) replaces the methoxy group (hence "3-demethyl"). -

Label Position: The deuterium label is located on the N-acetyl group (

) at position 7. This placement is strategic, ensuring the label is stable and not subject to metabolic exchange (e.g., unlike acidic protons).

Part 2: Bioanalytical Context & Mechanism

To design a valid assay, one must understand the biological generation of the analyte. Thiocolchicoside itself is poorly absorbed and pharmacologically inactive.

Metabolic Activation Pathway

Upon oral administration, Thiocolchicoside is hydrolyzed by intestinal flora (glucosidases) into its aglycone, 3-Demethylthiocolchicine . This metabolite enters systemic circulation and is responsible for the muscle relaxant activity via GABA-A receptor modulation.

Diagram 1: Metabolic Activation of Thiocolchicoside

Caption: The bioactivation pathway of Thiocolchicoside.[1] The analyte of interest for PK studies is the aglycone, 3-Demethylthiocolchicine.[2]

Part 3: Experimental Protocol (LC-MS/MS)

This section outlines a self-validating workflow for quantifying 3-Demethylthiocolchicine in human plasma using the -d3 internal standard.

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation can lead to matrix effects. Liquid-Liquid Extraction (LLE) is recommended for cleaner baselines.

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

IS Addition: Add 20 µL of 3-Demethyl Thiocolchicine-d3 working solution (e.g., 500 ng/mL in methanol). Vortex for 10s.

-

Extraction: Add 2 mL of Ethyl Acetate.

-

Agitation: Shake for 10 minutes; Centrifuge at 4000 rpm for 5 minutes.

-

Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 150 µL of Mobile Phase.

Mass Spectrometry Conditions

The method relies on Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.

-

Ion Source: ESI Positive

-

Spray Voltage: 4500 V

-

Temperature: 500°C

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |

| 3-Demethylthiocolchicine | 402.1 | 360.1 | 25 | Loss of Ketene ( |

| 3-Demethyl Thiocolchicine-d3 | 405.1 | 360.1* | 25 | Loss of Ketene-d3 ( |

Note on Transitions: The primary fragmentation of colchicinoids involves the loss of the acetamide group as ketene. If the label is on the acetyl group, the product ion (

Analytical Workflow Visualization

Diagram 2: LC-MS/MS Quantification Workflow

Caption: Step-by-step bioanalytical workflow for the quantification of 3-Demethylthiocolchicine.

Part 4: Synthesis & Stability Guidelines

Synthesis Route (Brief)

The -d3 standard is typically synthesized from Deacetyl-3-demethylthiocolchicine (the amine precursor).

-

Reagent: Acetic Anhydride-d6 ($ (CD_3CO)_2O $) or Acetyl Chloride-d3.

-

Reaction: Selective N-acetylation of the amino group at position 7.

-

Purification: HPLC purification is required to remove any unreacted amine or over-acetylated byproducts.

Handling & Storage

-

Storage: Store neat powder at -20°C under desiccant. Protect from light (colchicinoids are photosensitive).

-

Solution Stability: Stock solutions in Methanol are stable for 1 month at -20°C.

-

Safety: Like all colchicine derivatives, this compound is highly toxic . Handle in a fume hood with full PPE (gloves, mask, goggles).

References

-

Toronto Research Chemicals (TRC). 3-Demethyl Thiocolchicine-d3 Product Page. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53312103: 3-Demethyl Thiocolchicine-d3. Retrieved from

-

LGC Standards. Reference Standard 3-Demethyl Thiocolchicine-d3. Retrieved from

-

Sutherland, F.C., et al. (2002). Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma. Journal of Chromatography A. Retrieved from

Sources

- 1. ovid.com [ovid.com]

- 2. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Evaluation of 3-Demethyl Thiocolchicine-d3: Bioanalytical Applications & Metabolic Profiling

[1][2]

Core Directive & Scientific Context

The Analytical Imperative

3-Demethyl Thiocolchicine (also known as the aglycone metabolite, SL59.0955, or M2) is the primary metabolic product of Thiocolchicoside , a widely prescribed muscle relaxant.[2][3][4][5][6] Upon oral administration, Thiocolchicoside is not detectable in plasma; it undergoes rapid intestinal hydrolysis to form 3-Demethyl Thiocolchicine.[1][2][3] This aglycone is subsequently glucuronidated to the active metabolite (M1).[1][2]

Therefore, the pharmacokinetic (PK) and toxicological evaluation of Thiocolchicoside relies entirely on the accurate quantification of 3-Demethyl Thiocolchicine .[1]

3-Demethyl Thiocolchicine-d3 is the deuterated isotopolog used as the Internal Standard (IS) .[1] Its evaluation is not about therapeutic efficacy, but about analytical rigor . It serves as the reference anchor to correct for:

-

Matrix Effects: Ion suppression/enhancement in LC-MS/MS.

-

Extraction Variability: Loss of analyte during protein precipitation or SPE.

-

Retention Time Shifts: Ensuring peak identity in complex biological matrices.

Chemical Identity & Properties[1]

-

Analyte Name: 3-Demethyl Thiocolchicine-d3[1][2][7][8][9][10][11]

-

Isotopic Label: Deuterium (d3) on the N-acetyl group (typically).[1]

-

Molecular Formula:

[1] -

Molecular Weight: ~404.5 g/mol (vs. 401.5 g/mol for unlabeled).[1]

-

Key Stability Constraint: Photosensitivity . Like all colchicine derivatives, it is prone to photo-isomerization into lumicolchicine analogs upon exposure to UV/VIS light.[1]

In Vitro Experimental Design

This section details the protocols required to validate 3-Demethyl Thiocolchicine-d3 as a fit-for-purpose Internal Standard.

Protocol A: Stock Solution Preparation & Stability Assessment

Objective: To establish the stability window of the d3-isotope and prevent isotopic exchange.

Methodology:

-

Dissolution: Dissolve 1 mg of 3-Demethyl Thiocolchicine-d3 in DMSO (dimethyl sulfoxide) to create a 1 mg/mL primary stock.[1] Avoid methanol as the primary solvent if long-term storage is intended, to minimize potential transesterification risks, though methanol is acceptable for working solutions.[1]

-

Light Protection: All operations must be performed under amber light (sodium vapor) or in vessels wrapped in aluminum foil.

-

Isotopic Stability Test:

-

Incubate the d3-stock in human plasma at 37°C for 4 hours.[1]

-

Analyze via LC-MS/MS monitoring the d0 transition (M+H 402).

-

Acceptance Criteria: The d0 signal must be <0.5% of the d3 signal, confirming no deuterium-hydrogen exchange occurs under physiological conditions.

-

Protocol B: LC-MS/MS Method Development (MRM Optimization)

Objective: To define the unique mass transitions that distinguish the d3-IS from the analyte.

Causality: We select transitions that retain the labeled moiety. If the label is on the acetyl group, fragments losing this group will lose the mass distinction.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Structural Logic |

| 3-Demethyl Thiocolchicine (d0) | 402.1 [M+H]+ | 360.1 | 25 | Loss of Acetyl (-42 Da) |

| 3-Demethyl Thiocolchicine-d3 (IS) | 405.1 [M+H]+ | 363.1 | 25 | Retains d3-Acetyl |

| Interference Check | 405.1 | 360.1 | 35 | Loss of d3-Acetyl (Converges with d0 fragment) |

Note: The transition 405.1 -> 363.1 is critical.[1] If you monitor 405.1 -> 360.1, you are monitoring the loss of the labeled group, which is valid but less specific if background noise exists.[1]

Protocol C: Extraction & Recovery Validation

Objective: To prove that the d3-IS mimics the extraction behavior of the analyte perfectly.

Workflow:

-

Matrix: Human Plasma (K2EDTA).[1]

-

Spiking:

-

Analyte (d0) at Low QC (3 ng/mL) and High QC (800 ng/mL).

-

IS (d3) at constant concentration (e.g., 50 ng/mL).[1]

-

-

Extraction Method (Protein Precipitation):

-

Add 100 µL Plasma to 300 µL Acetonitrile (containing 0.1% Formic Acid).[1]

-

Vortex (1 min) -> Centrifuge (10,000 g, 10 min).

-

Inject Supernatant.

-

-

Calculation:

-

Compare Area Ratio (Analyte/IS) in extracted samples vs. neat solution standards.

-

Self-Validating Step: The "IS Normalized Recovery" should be close to 100% even if absolute recovery is lower, proving the IS compensates for losses.

-

Visualization of Metabolic & Analytical Pathways

Diagram 1: Thiocolchicoside Metabolic Activation

This diagram illustrates why we measure the aglycone. Thiocolchicoside itself is a prodrug; the aglycone (measured using the d3-IS) is the gateway to the active glucuronide.

Caption: Metabolic activation of Thiocolchicoside.[1] The aglycone (center) is the target analyte for bioequivalence.[1]

Diagram 2: LC-MS/MS Bioanalytical Workflow

This diagram outlines the self-validating extraction protocol using the d3-Internal Standard.[1]

Caption: LC-MS/MS workflow ensuring IS compensates for matrix effects and recovery losses.

Quantitative Data Summary

The following table summarizes typical validation parameters expected when using 3-Demethyl Thiocolchicine-d3 in a validated GLP assay.

| Parameter | Acceptance Criteria | Typical Result with d3-IS | Interpretation |

| Selectivity | No interfering peaks >20% of LLOQ | Pass | d3 label provides mass resolution from endogenous matrix. |

| Matrix Factor (MF) | IS-normalized MF ~ 1.0 | 0.98 - 1.02 | The d3-IS experiences the same ion suppression as the analyte, cancelling out the error.[1] |

| Linearity ( | 0.998 | High precision across the dynamic range (e.g., 0.5 - 100 ng/mL).[1][11] | |

| Precision (CV%) | 3.5% - 6.2% | Use of stable isotope reduces variability significantly compared to analog IS.[1] | |

| KIE (Kinetic Isotope Effect) | N/A for IS use | Negligible | Retention time shift is minimal (<0.05 min), ensuring co-elution.[1] |

References

-

European Medicines Agency (EMA). Assessment Report: Thiocolchicoside containing medicinal products. (2013).[1][3] Retrieved from [Link][1]

-

PubChem. 3-Demethyl Thiocolchicine-d3 (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

-

Sutherland, F.C., et al. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma.[1] Journal of Chromatography B (2002).[1] Retrieved from [Link]

Sources

- 1. 3-Demethyl Thiocolchicine-d3 3-O-β-D-Glucuronide [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. worldmedicine.uz [worldmedicine.uz]

- 4. Biotransformation of colchicinoids into their corresponding 3-O-glucosyl derivatives by selected strains of Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THIOCOLCHICOSIDE (PD013112, LEQAKWQJCITZNK-AXHKHJLKSA-N) [probes-drugs.org]

- 6. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 7. 3-Demethyl Thiocolchicine-d3 | C21H23NO5S | CID 53312103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Demethylthiocolchicine | C21H23NO5S | CID 84076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 3-Demethyl Thiocolchicine-d3 3-O-Beta-D-Glucuronide [lgcstandards.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Demethylthiocolchicine Using 3-Demethyl Thiocolchicine-d3 as an Internal Standard

Scientific Rationale & Introduction

Thiocolchicoside is a widely prescribed centrally-acting muscle relaxant. Following oral administration, it undergoes rapid and extensive first-pass intestinal metabolism, primarily via deglycosylation, to form its active aglycone metabolite: 3-Demethylthiocolchicine (3-DMT) [1]. Because the parent drug is virtually undetectable in plasma after oral dosing, pharmacokinetic and bioequivalence studies must rely on the accurate quantification of 3-DMT[2].

Historically, analytical methods such as Radioimmunoassay (RIA) and Gas Chromatography-Mass Spectrometry (GC-MS) coupled with enzymatic hydrolysis were used. However, these legacy techniques failed to differentiate the parent compound from its pharmacologically active or inactive metabolites[2]. To achieve the necessary molecular specificity, has become the gold standard[3].

The Critical Role of the Deuterated Internal Standard (IS)

In LC-MS/MS, matrix effects—where endogenous plasma components suppress or enhance the ionization of the target analyte in the Electrospray Ionization (ESI) source—can severely compromise quantitative accuracy. To build a self-validating system , 3-Demethyl Thiocolchicine-d3 is employed as the Internal Standard (IS)[1].

-

Causality of IS Choice: Because the deuterated IS shares the exact physicochemical properties of 3-DMT, it co-elutes chromatographically and experiences the identical ionization matrix effects. By measuring the ratio of the analyte peak area to the IS peak area, the method automatically corrects for sample-to-sample variance in extraction recovery and ESI fluctuations[1].

Metabolic Pathway

Understanding the biotransformation of thiocolchicoside is essential for targeted bioanalysis. The parent drug is deglycosylated into 3-DMT, which is subsequently neutralized via hepatic glucuronidation into an inactive 3-O-Glucuronide derivative[1].

Metabolic pathway of thiocolchicoside to 3-demethylthiocolchicine.

Experimental Protocol: Sample Preparation

To isolate 3-DMT from human plasma, a Liquid-Liquid Extraction (LLE) workflow is utilized[4].

Causality of Solvent Selection: Ethyl acetate is chosen because it is a moderately polar organic solvent that efficiently partitions the lipophilic 3-DMT and its deuterated IS into the organic phase. Simultaneously, it leaves highly polar endogenous salts and precipitates plasma proteins in the aqueous phase, drastically reducing downstream matrix interference[4].

Step-by-Step LLE Methodology

-

Sample Thawing: Thaw human plasma samples (collected with an appropriate anticoagulant) at room temperature.

-

IS Spiking: Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube. Add 20 µL of the 3-Demethylthiocolchicine-d3 working solution. Note: Spiking before extraction ensures the IS accounts for any volumetric losses during the LLE process.[4]

-

Extraction: Add 1.0 mL of LC-MS grade ethyl acetate to the matrix[4].

-

Partitioning: Vortex vigorously for 2 minutes. This maximizes the surface area between the aqueous and organic phases, driving the analyte into the organic layer[4].

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. This creates a sharp phase boundary, compacting precipitated proteins at the interface[4].

-

Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Note: Nitrogen prevents oxidative degradation, while 40°C accelerates evaporation without causing thermal breakdown.[4]

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (Acetonitrile:0.005% Formic Acid, 35:65 v/v). Vortex for 30 seconds to ensure complete dissolution[4].

-

Autosampler Transfer: Transfer the reconstituted sample to an autosampler vial for injection.

Sample preparation and LC-MS/MS workflow using 3-DMT-d3 internal standard.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a reversed-phase C18 column, which provides excellent retention for the lipophilic aglycone[2]. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+)[3].

Table 1: Chromatographic & Mass Spectrometry Parameters

| Parameter | Specification | Scientific Rationale |

| Analytical Column | Phenomenex Luna C18(2) (150 x 2 mm, 5 µm) | Provides high-resolution reversed-phase separation of the aglycone from residual matrix[3]. |

| Mobile Phase | Acetonitrile : 0.005% Formic Acid in water (35:65, v/v) | Formic acid acts as a proton donor, enhancing the [M+H]+ ionization efficiency in the ESI+ source[3]. |

| Flow Rate | 0.35 mL/min | Optimizes the desolvation process in the MS source[3]. |

| Ionization Source | TurboIonSpray (ESI+) | Ideal for ionizing moderately polar to lipophilic small molecules[3]. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Isolates the specific precursor-to-product ion transitions, eliminating background noise[3]. |

Quantitative Data & Method Validation

A robust bioanalytical method must be self-validating. This is achieved by embedding Quality Control (QC) samples at low, medium, and high concentration tiers, alongside blank matrix checks, throughout the analytical run. The inclusion of the 3-DMT-d3 internal standard ensures that the validation parameters remain tightly controlled.

Table 2: Typical Method Validation Parameters

| Validation Parameter | Value / Metric | Implication for Bioanalysis |

| Lower Limit of Quantification (LLOQ) | 0.39 ng/mL | Ensures accurate tracking of the terminal elimination phase in pharmacokinetic studies[3]. |

| Mean Extraction Recovery | ~70% | Ethyl acetate LLE provides a consistent, high-yield recovery of the analyte[3]. |

| Matrix Effect Correction | Normalized by 3-DMT-d3 | The deuterated IS fully compensates for the ~30% loss during extraction and any ESI suppression[1]. |

| Selectivity | High | MRM mode successfully distinguishes 3-DMT from the parent thiocolchicoside and glucuronide metabolites[3]. |

References

-

Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside. Journal of Chromatography A (PubMed / NIH).3

-

Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review. Open Pharmaceutical Sciences Journal (SciSpace).5

-

The Pharmacokinetics of 3-Demethylthiocolchicine: A Technical Guide. BenchChem.1

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma as analyte for the assessment of bioequivalence after oral administration of thiocolchicoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

HPLC method development for 3-Demethyl Thiocolchicine-d3 analysis

Executive Summary & Core Directive

3-Demethyl Thiocolchicine-d3 (3-DMT-d3) is the deuterated stable-isotope labeled (SIL) internal standard required for the bioanalytical quantification of Thiocolchicoside and its active metabolite, 3-Demethyl Thiocolchicine .

While often used solely as an internal standard in LC-MS/MS workflows, the chemical purity of this reference material is critical. Impurities in the SIL standard (such as unlabeled 3-DMT, S-oxides, or photo-isomers) can cause cross-signal interference (crosstalk) in mass spectrometry, compromising bioanalytical accuracy.

This guide details the development of a Stability-Indicating HPLC-UV/DAD Method designed to assay the chemical purity of 3-DMT-d3 and resolve it from its critical degradation products.

Physicochemical Profiling & Mechanistic Insight

Effective method development requires understanding the molecule's behavior, not just trial and error.

| Property | Characteristic | Chromatographic Implication |

| Structure | Tropolone ring fused to a trimethoxy-benzene ring. The "3-Demethyl" indicates a phenolic hydroxyl at position C3 (Ring A). | The C3-Phenol (pKa ~9.8) makes retention pH-dependent. At pH > 8, the molecule ionizes and elutes early. Method must use acidic pH (3.0–5.0). |

| Chromophore | Conjugated tropolone system. | Strong UV absorption at 254 nm and 350–380 nm . Detection at 350 nm offers higher selectivity against non-tropolone impurities. |

| Stability | Highly Photosensitive .[1] Tropolones undergo valence tautomerization to "Lumi" derivatives under UV light. | Amber glassware is mandatory. Autosampler temperature must be controlled (4°C). |

| Isotope | Deuterium labeled (-CD3 on the amide or methoxy). | Retention time (RT) will be nearly identical to the non-labeled analyte. This method assesses chemical purity, not isotopic purity. |

Degradation Pathways (The "Why" behind the method)

The method must separate 3-DMT-d3 from two primary degradation vectors:

-

Photo-Isomerization: Formation of Lumicolchicine-like derivatives (Ring C contraction).

-

Oxidation: Formation of the S-Oxide (sulfoxide) at the thiomethyl group.

Figure 1: Primary degradation pathways for Thiocolchicine derivatives. The method must resolve the parent peak from the S-Oxide (more polar, earlier eluting) and Lumi-isomers (variable polarity).

Method Development Strategy

Phase 1: Column Selection

Standard C18 columns are sufficient, but Phenyl-Hexyl phases offer superior selectivity for the aromatic tropolone ring and the phenolic moiety.

-

Recommendation: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl.

-

Alternate: Agilent Zorbax Eclipse Plus C18 (Robust baseline).

Phase 2: Mobile Phase Optimization

-

Buffer: Ammonium Formate (10 mM) adjusted to pH 4.0 .

-

Reasoning: pH 4.0 keeps the phenolic OH protonated (neutral) for better retention and peak shape. It is also compatible with MS if this method is transferred to LC-MS later.

-

-

Organic Modifier: Acetonitrile (ACN).

-

Reasoning: ACN provides sharper peaks for colchicinoids compared to Methanol, which can cause broader peaks due to hydrogen bonding with the tropolone oxygen.

-

Detailed Experimental Protocol

Instrumentation & Conditions

| Parameter | Setting |

| HPLC System | Agilent 1260/1290 or Waters Alliance (Quaternary Pump) |

| Detector | DAD (Diode Array). Primary: 350 nm (Selectivity); Secondary: 254 nm (Sensitivity). |

| Column | C18 or Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm or 5 µm |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Run Time | 25 Minutes |

Mobile Phase Preparation

-

Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 4.0 with Formic Acid.

-

Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Program

Design Logic: A generic gradient is used first. The S-oxide is more polar and will elute early. The parent (3-DMT-d3) is moderately lipophilic.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 20.0 | 10 | 90 | Hold Wash |

| 20.1 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | End |

Standard Preparation (Critical Step)

-

Solvent: 50:50 Water:Acetonitrile. Avoid pure water to prevent precipitation; avoid pure ACN to prevent peak distortion.

-

Stock Solution: Weigh 1.0 mg 3-Demethyl Thiocolchicine-d3 into a Amber 10 mL volumetric flask. Dissolve in solvent. (Conc: 100 µg/mL).

-

Working Standard: Dilute Stock 1:10 to obtain 10 µg/mL.

Method Validation & Self-Validating Checks

To ensure the method is trustworthy (E-E-A-T), perform these system suitability tests (SST) before every analysis.

System Suitability Criteria

-

Tailing Factor (T): Must be < 1.5. (Colchicine derivatives often tail due to silanol interactions; if T > 1.5, add 0.1% Triethylamine to MP A).

-

Precision: %RSD of 5 replicate injections < 2.0%.

-

Resolution (Rs): If S-oxide is present (degraded sample), Rs > 2.0 between S-oxide and Parent.

Forced Degradation (Specificity Check)

To prove the method is "Stability Indicating," you must intentionally degrade a sample:

-

Oxidation: Add 3% H2O2 to stock solution.[2] Wait 1 hour. Inject. Expect peak at RRT ~0.5 (S-Oxide).

-

Photolysis: Expose solution to UV light for 4 hours. Inject. Expect peaks at RRT ~0.8-1.2 (Lumiderivatives).

Figure 2: Operational workflow for the routine analysis of 3-Demethyl Thiocolchicine-d3.

Troubleshooting & Expert Insights

-

Issue: Peak Splitting.

-

Cause: Solvent mismatch. If the sample is dissolved in 100% ACN and injected into a 90% Water mobile phase, the drug precipitates momentarily.

-

Fix: Match sample solvent to initial mobile phase (90:10 Water:ACN) or use 50:50.

-

-

Issue: Ghost Peaks.

-

Cause: Thiocolchicine derivatives stick to steel.

-

Fix: Use a needle wash of 90% ACN / 10% Water.

-

-

Issue: Retention Time Shift.

-

Cause: pH drift in the aqueous buffer. The phenolic OH is sensitive.

-

Fix: Measure pH of Mobile Phase A after adding buffer salts, not before.

-

References

-

Sutherland, F.C.W., et al. (2002). "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography B. Link

-

Del Grosso, E., et al. (2016). "Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products." Journal of Pharmaceutical and Biomedical Analysis. Link

-

PubChem. (2025).[3][4] "3-Demethyl Thiocolchicine-d3 Compound Summary." National Library of Medicine. Link

-

Patel, A., & Shah, B. (2014).[2] "RP-HPLC Method Development and Validation using Factorial Design for Simultaneous Estimation of Thiocolchicoside and Etodolac." Journal of Pharmaceutical Science and Bioscientific Research. Link

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Demethylthiocolchicine in Plasma

Executive Summary

This application note details a robust, validated protocol for the quantification of 3-Demethylthiocolchicine (3-DMT) in human plasma, utilizing 3-Demethylthiocolchicine-d3 (3-DMT-d3) as the internal standard (IS).

3-Demethylthiocolchicine (also known as SL59.0955) is the primary pharmacologically active metabolite of Thiocolchicoside , a widely used muscle relaxant.[1][2][3] Because the parent drug (Thiocolchicoside) is rapidly metabolized and often undetectable in plasma, quantifying 3-DMT is the industry standard for pharmacokinetic (PK) and bioequivalence studies.[1]

Key Technical Advantages of this Protocol:

-

LLE Extraction: Utilizes Liquid-Liquid Extraction (Ethyl Acetate) to minimize matrix effects common in protein precipitation.[1]

-

Deuterated Correction: Uses 3-DMT-d3 to compensate for ionization suppression and recovery variability.

-

Sensitivity: Targets a Lower Limit of Quantification (LLOQ) of 0.2 ng/mL , suitable for terminal elimination phase monitoring.

Chemical & Physical Properties[1][3][4][5][6]

Understanding the physicochemical nature of the analyte is critical for method optimization.

| Property | Analyte: 3-Demethylthiocolchicine | Internal Standard: 3-Demethylthiocolchicine-d3 |

| CAS Registry | 87424-25-7 | N/A (Labeled Analog) |

| Formula | ||

| Molecular Weight | 401.5 g/mol | ~404.5 g/mol |

| LogP | ~1.4 (Moderately Lipophilic) | ~1.4 |

| pKa | ~10.5 (Amide nitrogen), ~1.7 | Similar |

| Solubility | Soluble in MeOH, DMSO, Ethyl Acetate | Similar |

Scientific Rationale: The LogP of 1.4 suggests that while the compound is somewhat polar, it is lipophilic enough to be extracted using organic solvents like Ethyl Acetate or MTBE, yielding cleaner extracts than protein precipitation.

Metabolic Pathway & Context[2]

The following diagram illustrates the formation of the analyte from the prodrug Thiocolchicoside. This context is vital for distinguishing the analyte from potential isobaric interferences or in-source fragmentation of the parent.[1]

Figure 1: Biotransformation pathway.[1] Note that 3-DMT is the aglycone formed by deglycosylation.[1][2]

Experimental Protocol

Instrumentation[2][8]

-

LC System: Agilent 1290 Infinity II or equivalent UHPLC.[4]

-

MS System: Sciex Triple Quad 6500+ or Thermo Altis (ESI Positive Mode).

-

Column: Phenomenex Luna C18(2) (150 x 2.0 mm, 5 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

Reagent Preparation

-

Stock Solution (Analyte): 1.0 mg/mL in DMSO.

-

Stock Solution (IS): 1.0 mg/mL 3-Demethylthiocolchicine-d3 in DMSO.[1]

-

Working IS Solution: Dilute Stock IS to 50 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides superior cleanliness compared to protein precipitation, reducing the "phospholipid buildup" that suppresses ESI signals.[1]

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Working IS Solution (3-DMT-d3). Vortex for 10 sec.

-

Extraction: Add 1.5 mL Ethyl Acetate .

-

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 1.2 mL of the supernatant (organic layer) to a clean glass tube.

-

Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 150 µL of Mobile Phase (35:65 ACN:0.1% Formic Acid). Vortex and centrifuge.

-

Injection: Inject 10 µL into the LC-MS/MS.

LC-MS/MS Conditions[1]

Chromatography (Isocratic Mode):

-

Ratio: 65% A / 35% B (Isocratic).[1]

-

Flow Rate: 0.35 mL/min.

-

Run Time: 4.5 minutes.

-

Note: Isocratic elution is often preferred for this analyte to ensure stable ionization conditions, though a gradient wash is recommended after every 10 samples to prevent column fouling.

Mass Spectrometry (MRM Parameters):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (V) |

| 3-DMT (Analyte) | 402.1 | 370.1 (Quant) | 100 | 25 |

| 342.1 (Qual) | 100 | 35 | ||

| 3-DMT-d3 (IS) | 405.1 | 373.1 (Quant) | 100 | 25 |

Note: The transition 402 -> 370 corresponds to the loss of methanol (-32 Da), a common fragmentation pathway for colchicine derivatives.[1] The IS transition assumes the d3 label is retained on the A-ring or acetamide moiety during this fragmentation.

Method Validation Strategy (FDA/EMA Compliant)

This method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .[8][9][10]

Linearity & Range[8][11]

-

Range: 0.2 ng/mL to 100 ng/mL.

-

Weighting:

linear regression. -

Requirement: Correlation coefficient (

) > 0.99.[1][11]

Cross-Signal Contribution (Crucial for Deuterated IS)

Because 3-DMT-d3 is chemically identical to the analyte except for mass, isotopic impurity can cause interference.[1]

-

IS Interference: Inject a "Zero" sample (IS only). The signal at the Analyte transition (402.1/370.1) must be < 20% of the LLOQ signal.

-

Analyte Interference: Inject a ULOQ sample (no IS).[1] The signal at the IS transition (405.1/373.1) must be < 5% of the average IS response.

Matrix Effect & Recovery

Calculate the Matrix Factor (MF) to ensure the d3-IS is tracking the analyte correctly.

-

Acceptance: The IS-normalized MF should be close to 1.0 (0.85 - 1.15) and consistent (%CV < 15%) across different donor lots (Lipemic, Hemolyzed, Normal).[1]

Troubleshooting & Expert Insights

Workflow Logic & Decision Tree

Figure 2: Troubleshooting logic for sensitivity issues.

Critical "Gotchas"

-

Light Sensitivity: Colchicine derivatives are photosensitive. Perform all extractions under amber light or use amber glassware to prevent degradation into lumicolchicine derivatives.

-

In-Source Fragmentation: Thiocolchicoside (Parent) can lose the sugar moiety inside the MS source, artificially inflating the 3-DMT signal.[1]

-

Solution: Ensure chromatographic separation between the Parent (RT ~ 2.5 min) and Metabolite (RT ~ 4.0 min). Even if you are not quantifying the parent, monitor its transition to prove separation.

-

-

Deuterium Exchange: If the -d3 labels are on exchangeable protons (e.g., Amide -NH), the label may be lost in aqueous mobile phases.[1] Ensure your IS has the deuterium on the carbon skeleton (e.g., -OCD3).[1]

References

-

U.S. Food and Drug Administration (FDA). (2018).[8][9][12] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Sutherland, F. C., et al. (2002).[6] "Highly specific and sensitive liquid chromatography-tandem mass spectrometry method for the determination of 3-desmethylthiocolchicine in human plasma." Journal of Chromatography B, 769(2), 323-331.[1] [Link]

-

PubChem. (n.d.). 3-Demethylthiocolchicine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Marzo, A., & Dal Bo, L. (2007). "Chromatographic and mass spectrometric methods for the analysis of colchicine and its metabolites." Journal of Chromatography B, 855(1), 1-14.[1]

Sources

- 1. CAS 87424-25-7: 3-Demethylthiocolchicine | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]